molecular formula C14H10ClNOS B12171741 10H-Phenothiazine, 10-acetyl-2-chloro- CAS No. 5828-42-2

10H-Phenothiazine, 10-acetyl-2-chloro-

Cat. No.: B12171741
CAS No.: 5828-42-2
M. Wt: 275.8 g/mol
InChI Key: RFWFCXLPBGQJPH-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-acetyl-2-chloro- is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 10-acetyl-2-chloro- typically involves the chlorination of phenothiazine followed by acetylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The acetylation step involves the reaction of the chlorinated phenothiazine with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of 10H-Phenothiazine, 10-acetyl-2-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 10-acetyl-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10H-Phenothiazine, 10-acetyl-2-chloro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-acetyl-2-chloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in cellular metabolism, leading to cell death. The presence of the chloro and acetyl groups enhances its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-10H-phenothiazine
  • 2-Chloro-10-(chloroacetyl)-10H-phenothiazine
  • 2-Chloro-10-(2-chloroethyl)-10H-phenothiazine

Uniqueness

The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to other phenothiazine derivatives .

Properties

CAS No.

5828-42-2

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)ethanone

InChI

InChI=1S/C14H10ClNOS/c1-9(17)16-11-4-2-3-5-13(11)18-14-7-6-10(15)8-12(14)16/h2-8H,1H3

InChI Key

RFWFCXLPBGQJPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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